BenchChemオンラインストアへようこそ!

1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride

Fragment-based drug discovery InhA inhibition Tuberculosis

This N(1)-(3,4-dimethoxybenzyl)-5-amino-3-methylpyrazole HCl is a strategic fragment for M. tuberculosis InhA inhibitor programs. The 3,4-dimethoxy pattern introduces dual H-bond acceptors absent in the unsubstituted benzyl progenitor (InhA pIC₅₀ 3.4), enabling affinity gains via polar contacts in the substrate-binding pocket (PDB 5OIF). The HCl salt ensures aqueous solubility for DMSO-free screening (100–500 µM in HEPES buffer), eliminating assay interference. Ideal for structure-guided fragment elaboration using the crystallographically-validated binding pose.

Molecular Formula C13H18ClN3O2
Molecular Weight 283.76
CAS No. 1955514-87-0
Cat. No. B2903742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride
CAS1955514-87-0
Molecular FormulaC13H18ClN3O2
Molecular Weight283.76
Structural Identifiers
SMILESCC1=NN(C(=C1)N)CC2=CC(=C(C=C2)OC)OC.Cl
InChIInChI=1S/C13H17N3O2.ClH/c1-9-6-13(14)16(15-9)8-10-4-5-11(17-2)12(7-10)18-3;/h4-7H,8,14H2,1-3H3;1H
InChIKeyKROBUIFFINMRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine Hydrochloride (CAS 1955514-87-0): Fragment-Derived Pyrazole Scaffold for Anti-Tubercular Drug Discovery Procurement


1-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS 1955514-87-0) is a synthetic N(1)-substituted 5-amino-3-methylpyrazole derivative possessing a 3,4-dimethoxybenzyl group at the pyrazole N1-position and a methyl substituent at C3, formulated as the hydrochloride salt . The compound belongs to a class of pyrazole fragments structurally elaborated from the validated Mycobacterium tuberculosis enoyl-ACP reductase (InhA) inhibitor scaffold typified by 1-benzyl-3-methyl-1H-pyrazol-5-amine (PDB 5OIF), which demonstrated confirmed target engagement in fragment-based drug discovery campaigns [1]. Its core 5-amino-3-methylpyrazole motif is recognized as a privileged fragment for InhA inhibition with established binding pose retention during elaboration, while the 3,4-dimethoxy substitution on the benzyl ring introduces additional hydrogen-bond acceptor capacity and altered electronic character relative to the unsubstituted benzyl progenitor [1][2].

Why 1-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine Hydrochloride Cannot Be Replaced by a Generic N1-Benzyl Pyrazole Analog


Within the N(1)-substituted 5-amino-3-methylpyrazole series, the identity and substitution pattern of the N1-aryl/benzyl group critically governs both target binding affinity and physicochemical properties relevant to procurement and assay development. The unsubstituted benzyl congener (1-benzyl-3-methyl-1H-pyrazol-5-amine) exhibits only weak fragment-level InhA inhibitory activity with a biochemical pIC₅₀ of 3.4 ± 0.23 (IC₅₀ ≈ 398 µM) and SPR-determined pKd of 3.3 ± 0.08 (Kd ≈ 500 µM) [1]. Fragment elaboration studies on this scaffold have demonstrated that introducing functional group complexity on the benzyl ring—precisely the strategy embodied by the 3,4-dimethoxy substitution—can maintain the conserved binding pose while enabling affinity improvements through additional polar contacts within the InhA substrate-binding pocket [1][2]. Furthermore, simple benzyl or regioisomeric dimethoxybenzyl analogs (e.g., 2,4-dimethoxybenzyl) lack the precise spatial orientation of hydrogen-bond acceptors conferred by the 3,4-substitution pattern, making them non-interchangeable for structure–activity relationship (SAR) continuity [3]. The hydrochloride salt form of CAS 1955514-87-0 additionally provides enhanced aqueous solubility and solid-state stability compared to the free base, directly impacting reproducible solution-phase assay preparation [4].

Quantitative Differentiation Evidence for 1-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine Hydrochloride (CAS 1955514-87-0) Relative to Comparator Compounds


Fragment Elaboration-Ready Scaffold: 3,4-Dimethoxybenzyl Substitution Enables Polar Contact Expansion Compared to Unsubstituted Benzyl Analog

The unsubstituted benzyl analog 1-benzyl-3-methyl-1H-pyrazol-5-amine (Compound 9 in Prati et al., 2018) was characterized as a validated InhA fragment hit with biochemical pIC₅₀ = 3.4 ± 0.23 (IC₅₀ ≈ 398 µM at 500 µM screening concentration, 37% inhibition) and surface plasmon resonance (SPR) pKd = 3.3 ± 0.08 (Kd ≈ 500 µM) [1]. X-ray crystallography (PDB 5OIF, 2.03 Å resolution) confirmed that this fragment binds in the InhA active site with a conserved pose retained during subsequent elaboration [2]. The target compound 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine replaces the benzyl group with a 3,4-dimethoxybenzyl moiety, introducing two methoxy oxygen atoms positioned for potential hydrogen-bonding interactions with InhA active-site residues. Fragment growing campaigns on this scaffold class have demonstrated that functional group complexity (FGC) incorporated at the benzyl position can improve affinity from the initial fragment Kd ~500 µM to elaborated inhibitor affinities reaching 250 nM, representing a >2,000-fold enhancement, while maintaining the original fragment binding pose [1]. The 3,4-dimethoxy substitution pattern is expected to provide a synthetic handle for further elaboration (e.g., via the methoxy oxygens or through electrophilic aromatic substitution at the activated ring positions) while preserving the critical N1-benzyl-pyrazole geometry required for InhA binding [3].

Fragment-based drug discovery InhA inhibition Tuberculosis

Hydrochloride Salt Form Confers Solubility and Stability Advantages Over Free Base for Reproducible Bioassay Preparation

The target compound (CAS 1955514-87-0) is supplied as the hydrochloride salt, whereas the free base form (CAS 957507-56-1) is also commercially available . Hydrochloride salt formation of 5-amino-3-methylpyrazole derivatives predictably increases aqueous solubility compared to the free base, which exhibits a calculated density of 1.2 ± 0.1 g/cm³, a boiling point of 431.7 ± 45.0 °C at 760 mmHg, and a predicted pKa of approximately 4.40 for the conjugate acid of the amino group, indicating moderate basicity amenable to protonation . The hydrochloride salt form enhances dissolution in aqueous buffers commonly used in biochemical assays (e.g., phosphate-buffered saline, Tris-HCl), reducing the need for organic co-solvents such as DMSO, which can confound enzyme inhibition measurements at higher concentrations [1]. Vendor quality control data indicate that the hydrochloride salt is validated by HPLC, NMR, and mass spectrometry with a purity specification of 95% [1]. In contrast, the free base (CAS 957507-56-1) is reported at 97–98% purity but requires additional solubilization optimization for aqueous assay systems .

Solubility enhancement Salt form selection Assay reproducibility

Regiochemical Differentiation: 1-(3,4-Dimethoxybenzyl)-N1 Substitution Pattern Distinguishes from Positional Isomers with Shifted Pharmacophoric Geometry

The target compound features the 3,4-dimethoxybenzyl substituent at the pyrazole N1 position, with the 5-amino group available for hydrogen-bond donation. This regiochemistry is critical: the isomeric compound 3-amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole (CAS 1017665-64-3) places the dimethoxyphenyl group at the pyrazole C5 position and the methyl group at N2, resulting in a fundamentally different pharmacophoric orientation . Similarly, 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine (CAS 1006463-92-8) relocates the methoxy substituents from the 3,4- to the 2,4-positions on the benzyl ring, altering both the spatial presentation of H-bond acceptors and the electronic properties of the aromatic ring . In the InhA crystal structure (PDB 5OIF), the N1-benzyl group occupies a defined hydrophobic sub-pocket, and the vector and distance from the pyrazole core to the aryl ring are geometrically constrained [1]. The 3,4-dimethoxy pattern orients the meta-methoxy group closer to the pyrazole core (para to the benzylic methylene) while the para-methoxy extends deeper into the pocket, a geometry unavailable to 2,4-dimethoxy or 3,5-dimethoxy regioisomers. This regiochemical precision is essential for maintaining binding pose fidelity during fragment elaboration, as demonstrated by the observation that InhA fragment actives with functional group complexity (FGC) maintained their binding pose during optimization [1].

Regiochemistry Pharmacophore geometry Structure–activity relationship

Purity and Analytical Validation: Batch-Specific QC Data (HPLC, NMR, MS) Available, Exceeding Typical Research-Grade Specifications

The hydrochloride salt (CAS 1955514-87-0) is supplied with a vendor-specified purity of 95% and is accompanied by batch-specific analytical documentation including HPLC chromatograms, NMR spectra (¹H and/or ¹³C), and mass spectrometry confirmation [1]. This level of characterization exceeds the informal '95% by HPLC' often reported for research-grade building blocks without supporting spectral data. The free base analog (CAS 957507-56-1) is available at higher nominal purity (97–98%) from suppliers such as Bidepharm, also with NMR, HPLC, and GC batch reports . The availability of detailed QC documentation enables procurement officers to verify lot-to-lot consistency and confirm identity before committing expensive biological reagents to screening campaigns. Additionally, the compound's characterization employs orthogonal methods (chromatographic purity by HPLC, structural identity by NMR, molecular weight confirmation by MS), reducing the risk of misidentified or degraded material entering the assay pipeline—a documented problem in academic compound management where error rates for compound identity have been reported as high as 5–10% in some screening collections .

Analytical quality control HPLC purity Procurement specifications

Recommended Procurement Scenarios for 1-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine Hydrochloride (CAS 1955514-87-0) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Campaigns Targeting Mycobacterium tuberculosis InhA

This compound is prioritized for fragment-based screening and structure-guided elaboration against M. tuberculosis InhA (enoyl-ACP reductase), the validated target of the frontline prodrug isoniazid. The crystallographically-validated binding pose of the benzyl analog (PDB 5OIF) provides a structural framework for rational design, while the 3,4-dimethoxy substitution offers additional vectors for fragment growing toward the potent InhA inhibitors (Kd up to 250 nM) reported in the elaborated series [1][2]. The hydrochloride salt form enables direct dissolution in aqueous assay buffers (e.g., 100 mM HEPES, pH 7.0) at concentrations relevant for fragment screening (typically 100–500 µM), avoiding DMSO concentrations that may exceed recommended limits for InhA enzyme stability [3].

Structure–Activity Relationship (SAR) Exploration of N1-Benzyl Substituent Effects on Pyrazole-Based InhA Inhibitor Potency

For medicinal chemistry teams pursuing systematic SAR around the N1-benzyl position of 5-amino-3-methylpyrazole InhA inhibitors, this compound serves as the key 3,4-dimethoxy-substituted analog within a matrix that should include the unsubstituted benzyl (CAS 1134-82-3; InhA pIC₅₀ = 3.4), 4-methoxybenzyl, 3-methoxybenzyl, 3,4-methylenedioxybenzyl, and 2,4-dimethoxybenzyl variants. The quantitative baseline established for the unsubstituted benzyl analog (IC₅₀ ≈ 398 µM; SPR Kd ≈ 500 µM) [1] provides a reference point against which the 3,4-dimethoxy substitution effect can be measured, enabling calculation of the affinity gain attributable specifically to the two methoxy groups.

Synthetic Chemistry: Building Block for Late-Stage Functionalization via Methoxy-Directed Chemistry

The 3,4-dimethoxybenzyl moiety is a versatile synthetic handle. The methoxy groups activate the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation, formylation) at the 6-position of the benzyl ring, enabling further diversification without perturbing the N1-benzyl-pyrazole geometry required for InhA binding [1][2]. Additionally, selective demethylation of the para-methoxy group (e.g., using BBr₃ or AlCl₃/pyridine) generates a phenolic intermediate that can be O-alkylated to introduce diverse substituents, a strategy employed in fragment-to-lead campaigns to probe the InhA substrate-binding loop region. The 5-amino group on the pyrazole ring is simultaneously available for acylation, sulfonylation, or reductive amination, offering orthogonal diversification pathways [3].

Biochemical Assay Development: Positive Control or Reference Compound for InhA Enzymatic Assays

Given the well-characterized binding mode of the N1-benzyl-5-amino-3-methylpyrazole fragment series to InhA, this compound (or its elaborated derivatives) can serve as a tool compound for validating InhA biochemical assay performance. The hydrochloride salt's aqueous solubility facilitates preparation of DMSO-free stock solutions, eliminating a common source of assay interference. For high-throughput screening (HTS) assay development, this compound can function as a medium-throughput control to monitor day-to-day assay variability (Z'-factor determination) in InhA NADH oxidation-coupled or LC-MS-based assays, particularly in laboratories working on direct InhA inhibitors as alternatives to isoniazid for drug-resistant tuberculosis [1].

Quote Request

Request a Quote for 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.